4-(2-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde
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Overview
Description
4-(2-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of the fluoro and methoxy groups on the phenyl ring, along with the carbaldehyde group on the thiophene ring, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-fluoro-4-methoxybenzaldehyde with thiophene-2-carbaldehyde under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like toluene at elevated temperatures .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(2-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid.
Reduction: 4-(2-Fluoro-4-methoxyphenyl)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The presence of the fluoro and methoxy groups enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)thiophene-2-carbaldehyde
- 4-(4-Methoxyphenyl)thiophene-2-carbaldehyde
- 4-(2-Fluoro-4-methoxyphenyl)thiophene-2-methanol
Uniqueness
4-(2-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde is unique due to the combination of fluoro and methoxy substituents on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H9FO2S |
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Molecular Weight |
236.26 g/mol |
IUPAC Name |
4-(2-fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H9FO2S/c1-15-9-2-3-11(12(13)5-9)8-4-10(6-14)16-7-8/h2-7H,1H3 |
InChI Key |
WCULWNVZDQRKTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=C2)C=O)F |
Origin of Product |
United States |
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